molecular formula C11H14N2O2 B13161462 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Katalognummer: B13161462
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: PICOPGPSPCFETF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound with a molecular formula of C11H14N2O2 It features a pyridine ring substituted with a carbaldehyde group and a pyrrolidine ring with a hydroxyl and methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves multistep organic reactions. One common method includes the reaction of pyridine-3-carbaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl group.

    3-Hydroxy-4-methylpyrrolidine: Lacks the pyridine ring and carbaldehyde group.

    2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine: Lacks the carbaldehyde group.

Uniqueness

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-5-13(6-10(8)15)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3

InChI-Schlüssel

PICOPGPSPCFETF-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC1O)C2=C(C=CC=N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.